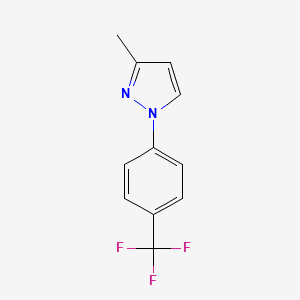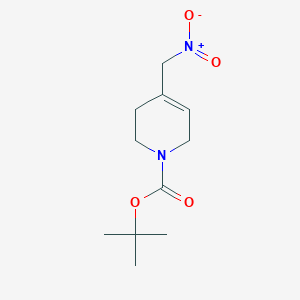
tert-butyl 4-(nitromethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(nitromethyl)-3,6-dihydro-2H-pyridine-1-carboxylate: is a chemical compound with a complex structure that includes a pyridine ring, a nitro group, and a tert-butyl ester group
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step reaction starting with the appropriate pyridine derivative.
One common method involves the nitration of a pyridine derivative followed by esterification with tert-butyl alcohol.
Reaction conditions typically require the use of strong acids or bases, and careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods:
Industrial production of this compound involves scaling up the laboratory synthesis methods.
Specialized reactors and continuous flow processes are often used to maintain consistency and efficiency in the production process.
Quality control measures are implemented to ensure the purity and stability of the final product.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions often employ metal catalysts like palladium or nickel.
Substitution reactions typically require strong acids or bases.
Major Products Formed:
Oxidation can yield nitroso derivatives or nitrate esters.
Reduction can produce primary, secondary, or tertiary amines.
Substitution reactions can lead to various substituted pyridines.
Chemistry:
The compound is used as an intermediate in the synthesis of more complex nitrogen-containing molecules.
It serves as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.
Biology:
Research has explored its potential as a bioactive molecule, investigating its effects on biological systems.
It may be used in the development of new pharmaceuticals or as a tool in biochemical studies.
Medicine:
The compound's derivatives are being studied for their therapeutic potential, including anti-inflammatory and analgesic properties.
It may also be used in the design of new drugs targeting specific diseases.
Industry:
The compound is utilized in the production of dyes, perfumes, and other industrial chemicals.
Its unique reactivity makes it valuable in various chemical processes.
Molecular Targets and Pathways:
The compound interacts with specific molecular targets, such as enzymes or receptors, leading to biological effects.
It may modulate signaling pathways involved in inflammation, pain, or other physiological processes.
Mechanism:
The exact mechanism of action depends on the specific biological context and the derivatives involved.
Studies are ongoing to elucidate the detailed pathways and interactions.
Vergleich Mit ähnlichen Verbindungen
1-tert-butyl-4-(nitromethyl)benzene: Similar structure but with a benzene ring instead of pyridine.
4-tert-butyl-\u03B1-nitrotoluene: Another nitro-containing compound with a tert-butyl group.
1-tert-butyl-4-(tribromomethyl)benzene: Contains a tribromomethyl group instead of nitro.
Uniqueness:
Tert-butyl 4-(nitromethyl)-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to its combination of a pyridine ring and a nitro group, which imparts distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of chemistry and beyond.
Eigenschaften
Molekularformel |
C11H18N2O4 |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
tert-butyl 4-(nitromethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(14)12-6-4-9(5-7-12)8-13(15)16/h4H,5-8H2,1-3H3 |
InChI-Schlüssel |
VQYIQKDBDOICBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B15363512.png)

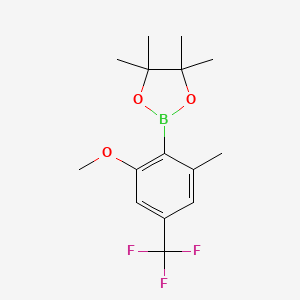
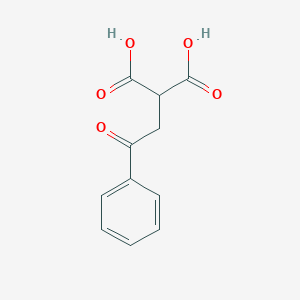
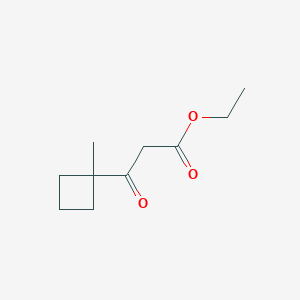

![3-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B15363571.png)
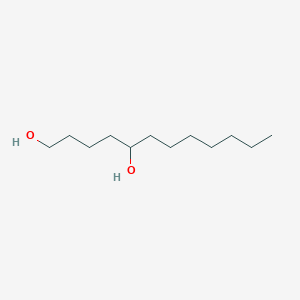


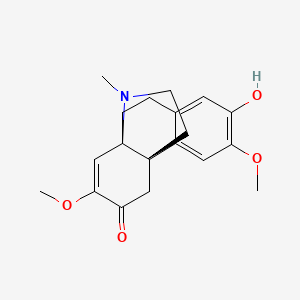
![Methyl[2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B15363608.png)
